molecular formula C6H10O3 B1582888 1-Methoxypentane-2,4-dione CAS No. 6290-50-2

1-Methoxypentane-2,4-dione

Cat. No.: B1582888
CAS No.: 6290-50-2
M. Wt: 130.14 g/mol
InChI Key: RZCMFVQMQKCVEN-UHFFFAOYSA-N
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Description

1-Methoxypentane-2,4-dione is an organic compound with the molecular formula C6H10O3 It is a ketone and an ether, characterized by the presence of two carbonyl groups and one methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypentane-2,4-dione can be synthesized through a multi-step process involving the reaction of ethyl 2-methoxyacetate with sodium in toluene at -5°C, followed by the addition of acetone. The reaction mixture is then stirred at 15°C for 12 hours, resulting in the formation of the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to maintain precise temperature control and efficient mixing.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxypentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxypentane-2,4-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxy group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Methoxypentane-2,4-dione: Similar structure but different reactivity due to the position of the methoxy group.

    1-Methoxyhexane-2,4-dione: Longer carbon chain, affecting its physical properties and reactivity.

    1-Ethoxypentane-2,4-dione: Ethoxy group instead of methoxy, leading to different chemical behavior.

Uniqueness: 1-Methoxypentane-2,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its combination of ketone and ether functionalities makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-methoxypentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(7)3-6(8)4-9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCMFVQMQKCVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978678
Record name 1-Methoxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-50-2
Record name 6290-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium (5.83 g, 243.3 mmol) in dry toluene (62.5 mL) was added ethyl (methyloxy)acetate (24 g, 203.4 mmol) at −5° C. After stirring for 3 h, acetone (14 g, 231.4 mmol) was slowly added, upon which the mixture became brown and viscous. Next added 72 mL of tert-butyl methyl ether, and the reaction mixture was stirred at room temperature for 12 h, after which time the sodium salt precipitated. After collection and washing with additional tert-butyl methyl ether, the sodium salt was dissolved in 46 mL of 20% H2SO4. The contents were extracted with tert-butyl methyl ether and the organic layers concentrated to afford 1-(methyloxy)-2,4-pentanedione (9.76 g, 36.9%). 1H NMR (400 MHz, CDCl3-d3) δ 5.76 (s, 1H), 3.96 (s, 2H), 3.38 (s, 3H), 2.07 (s, 3H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
ethyl (methyloxy)acetate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of sodium (5.83 g, 243.3 mmol) in dry toluene (62.5 mL) was added ethyl(methyloxy)acetate (24 g, 203.4 mmol) at −5° C. After stirring for 3 h, acetone (14 g, 231.4 mmol) was slowly added, upon which the mixture became brown and viscous. Next added 72 mL of tert-butyl methyl ether, and the reaction mixture was stirred at room temperature for 12 h, after which time the sodium salt precipitated. After collection and washing with additional tert-butyl methyl ether, the sodium salt was dissolved in 46 mL of 20% H2SO4. The contents were extracted with tert-butyl methyl ether and the organic layers concentrated to afford 1-(methyloxy)-2,4-pentanedione (9.76 g, 36.9%). 1H NMR (400 MHz, CDCl3-d3) δ 5.76 (s, 1H), 3.96 (s, 2H), 3.38 (s, 3H), 2.07 (s, 3H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
ethyl(methyloxy)acetate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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